p38 MAPK Inhibitory Potency and Selectivity of the SC-68376 Scaffold
The compound 2-Methyl-5-(4-pyridyl)oxazole forms the core of SC-68376, a potent and selective p38 MAPK inhibitor. In head-to-head functional studies, SC-68376 demonstrated dose-dependent suppression of arachidonic acid-induced pulmonary pressor responses and edema formation in an ex vivo rat lung model, with efficacy comparable to the well-characterized p38 inhibitor SB203580 [1]. Biochemically, SC-68376 inhibits p38 MAPK activity with an IC50 of 2-5 µM and, crucially, exhibits selectivity by not inhibiting basal ERK or IL-1-induced JNK activity . This contrasts with SB203580, which has been reported to inhibit JNK activity at higher concentrations (IC50 of 3-10 µM) [2].
| Evidence Dimension | Selectivity Profile (Off-Target Kinase Inhibition) |
|---|---|
| Target Compound Data | Does not inhibit basal ERK or IL-1-induced JNK activity. |
| Comparator Or Baseline | SB203580: Inhibits SAPK/JNK activity with an IC50 of 3-10 µM. |
| Quantified Difference | SC-68376 shows a lack of JNK inhibition at functional concentrations, whereas SB203580 exhibits off-target JNK activity. |
| Conditions | For SC-68376: p38 MAPK activity assay; for SB203580: SAPK/JNK activity assay. |
Why This Matters
The cleaner selectivity profile of the SC-68376 scaffold is critical for experiments aiming to attribute biological effects specifically to p38 MAPK without confounding off-target JNK inhibition.
- [1] Ermert, M., et al. (2003). Cyclooxygenase-2-dependent and thromboxane-dependent vascular and bronchial responses are regulated via p38 mitogen-activated protein kinase in control and endotoxin-primed rat lungs. Laboratory Investigation, 83(3), 333-347. View Source
- [2] Clerk, A., & Sugden, P. H. (1998). The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs). FEBS Letters, 426(1), 93-96. View Source
